molecular formula C14H22BrN5O2 B14003259 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- CAS No. 5430-55-7

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

Cat. No.: B14003259
CAS No.: 5430-55-7
M. Wt: 372.26 g/mol
InChI Key: IKVVTVSBWAABCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is a pyrimidine derivative featuring a bromine atom at position 5 and two 4-morpholinylmethyl substituents at positions 4 and 5. Its molecular formula is estimated as C₁₄H₂₂BrN₄O₂ (molecular weight ≈ 358 g/mol).

Properties

CAS No.

5430-55-7

Molecular Formula

C14H22BrN5O2

Molecular Weight

372.26 g/mol

IUPAC Name

5-bromo-4,6-bis(morpholin-4-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H22BrN5O2/c15-13-11(9-19-1-5-21-6-2-19)17-14(16)18-12(13)10-20-3-7-22-8-4-20/h1-10H2,(H2,16,17,18)

InChI Key

IKVVTVSBWAABCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=NC(=N2)N)CN3CCOCC3)Br

Origin of Product

United States

Preparation Methods

Chemical Structure and Identifiers

Property Details
Molecular Formula C14H22BrN5O2
Molecular Weight 372.26 g/mol
CAS Number 5430-55-7
IUPAC Name 5-bromo-4,6-bis(morpholin-4-ylmethyl)pyrimidin-2-amine
Synonyms NSC-13815
SMILES C1COCCN1CC2=C(C(=NC(=N2)N)CN3CCOCC3)Br

The compound features a pyrimidine core substituted at positions 4 and 6 with morpholinylmethyl groups and a bromine atom at position 5, with an amino group at position 2.

Preparation Methods of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

Overview

The synthesis of brominated pyrimidine derivatives, especially 5-bromo-2-substituted pyrimidines, presents challenges due to the reactivity of bromine and the need for selective substitution at multiple positions. Various methods have been reported for related 5-bromo-2-substituted pyrimidines, which can be adapted or serve as a basis for synthesizing the title compound.

General Synthetic Strategies for 5-Bromo-2-Substituted Pyrimidines

Four main synthetic routes are commonly reported for 5-bromo-2-substituted pyrimidines, which are relevant to the preparation of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-:

One-Step Synthesis Using 2-Bromomalonaldehyde and Amidines (Preferred Method)

A more efficient and scalable method reported involves a one-step condensation reaction between 2-bromomalonaldehyde and an amidine compound under acidic conditions to form 5-bromo-2-substituted pyrimidines. This method is advantageous due to:

  • Use of inexpensive, readily available raw materials (2-bromomalonaldehyde and amidines).
  • Short synthesis time and simple operation.
  • Mild reaction conditions with acetic acid as solvent and acid catalyst.
  • High safety profile and ease of post-reaction workup.
  • Avoidance of pyrophoric reagents and chromatographic purification.
Typical Reaction Conditions and Procedure:
Step Conditions/Details
Reactants 2-Bromomalonaldehyde (0.1 mol), amidine hydrochloride (0.1 mol)
Solvent Glacial acetic acid (150 mL)
Additives 3A molecular sieves (2 g)
Temperature Initially 0 °C for mixing, then heated to 80 °C for addition, finally 100 °C for reaction completion
Reaction Time 5-8 hours (monitored by HPLC)
Workup Cooling, addition of water, filtration, washing with ethanol, extraction with dichloromethane and 5% NaOH aqueous solution, drying, and vacuum concentration
Example Yields:
  • 2-Methyl-5-bromopyrimidine: 43% yield, confirmed by $$^{1}H$$ NMR and MS.
  • 5-Bromo-2-phenylpyrimidine: 33% yield, confirmed by $$^{1}H$$ NMR and MS.

This method can be adapted to introduce morpholinylmethyl groups by selecting appropriate amidine derivatives or subsequent functionalization steps.

Post-Synthesis Functionalization to Obtain 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

While direct literature on the exact synthesis of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is limited, the following approach is inferred based on known pyrimidine chemistry:

  • Step 1: Synthesize 5-bromo-2-aminopyrimidine core via the above one-step condensation.
  • Step 2: Introduce morpholinylmethyl groups at positions 4 and 6 by nucleophilic substitution or Mannich-type reactions using morpholine and formaldehyde or chloromethyl derivatives under basic conditions.

This approach is consistent with the structural features and synthetic logic for such substituted pyrimidines.

Analytical Data and Characterization

Analytical Technique Observations for Related Compounds (Example: 2-Methyl-5-bromopyrimidine)
$$^{1}H$$ NMR (400 MHz, CDCl3) δ 8.68 (s, 2H, pyrimidine protons), 2.69 (s, 3H, methyl group)
Mass Spectrometry (MS) Molecular ion peak (M+H)+ at 173.21 m/z confirming molecular weight
HPLC Monitoring Reaction completion confirmed by disappearance of starting materials

Similar characterization would be applied to 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- to confirm purity and structure.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Dimethylzinc Coupling 5-Bromo-2-iodopyrimidine, dimethylzinc Established organometallic method Pyrophoric reagent, scale-up issues Moderate
Trimethylaluminum Coupling 5-Bromo-2-iodopyrimidine, trimethylaluminum Alternative organometallic route Fire hazard, moisture sensitive Moderate
Diazotization and Bromination 5-Aminopyrimidine, diazotization agents Direct bromination route Expensive starting material Variable
Cyclization with Mucobromic Acid Mucobromic acid, methylimidazole One-pot cyclization Low yield, chromatographic purification needed Low
One-Step Condensation (Preferred) 2-Bromomalonaldehyde, amidines Simple, safe, cost-effective Moderate yield, requires optimization 33-43

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Compound Name Substituents (Positions 4 & 6) Molecular Weight Key Properties Potential Applications References
2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- 4,6-bis(4-morpholinylmethyl) ~358 g/mol High polarity (due to morpholine), moderate solubility in polar solvents Pharmaceuticals (e.g., kinase inhibitors)
5-Bromo-4,6-dimethylpyrimidin-2-amine (CAS 4214-57-7) 4,6-dimethyl 187.04 g/mol Lower polarity, melting point ~162–164°C (methyl analog) Intermediate/agrochemical synthesis
Bromacil (CAS 314-40-9) 6-methyl, 3-(1-methylpropyl) 261.12 g/mol Herbicidal activity via inhibition of photosynthesis Agriculture (herbicide)
2-Chloro-6-((piperazin-1-yl)methyl)-4-morpholinyl-thieno[3,2-d]pyrimidine Morpholinyl and piperazinyl groups N/A Kinase inhibition (based on thienopyrimidine core) Anticancer drug development

Key Observations :

Structural Impact on Physicochemical Properties :

  • The target compound’s morpholinylmethyl groups increase its molecular weight and polarity compared to methyl-substituted analogs (e.g., 5-Bromo-4,6-dimethylpyrimidin-2-amine). This may improve aqueous solubility but reduce membrane permeability .
  • Bromacil’s bulky 3-(1-methylpropyl) substituent contributes to its herbicidal activity, highlighting how substitution patterns dictate biological function .

Synthetic Accessibility: Morpholinyl groups are typically introduced via nucleophilic substitution (e.g., using potassium carbonate in acetonitrile), as seen in related thienopyrimidine syntheses . This suggests feasible scalability for the target compound.

Biological Relevance :

  • Morpholine rings are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), where they facilitate hydrogen bonding with target proteins. The target compound’s structure aligns with motifs seen in experimental anticancer agents .
  • In contrast, simpler methyl or halogenated pyrimidines (e.g., bromacil) are often agrochemicals due to their stability and moderate bioavailability .

Biological Activity

Chemical Identity
2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-, with CAS Number 5430-55-7, has a molecular formula of C14_{14}H22_{22}BrN5_5O2_2 and a molecular weight of 372.26 g/mol. This compound is characterized by its unique structure that includes a pyrimidine core substituted with bromine and morpholinylmethyl groups.

Physical Properties

PropertyValue
Molecular Weight372.261 g/mol
Density1.493 g/cm³
Boiling Point524.5 °C
Flash Point271 °C
LogP0.9427

The biological activity of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- has been primarily investigated in the context of its potential as an antimalarial agent. Studies have indicated that similar pyrimidine derivatives exhibit inhibitory effects on Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme critical for the survival of the malaria parasite. The inhibition of this enzyme is a well-established mechanism for antimalarial drugs.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- exhibit promising activity against PfDHFR. For instance, a series of pyrimidine derivatives were synthesized and tested, revealing Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and 13 to 208 nM against mutant strains . These findings suggest that the compound may possess significant antimalarial properties.

Case Studies

  • Anticancer Potential
    Although primarily studied for its antimalarial properties, derivatives of pyrimidine compounds have shown anticancer activity. For example, research into related compounds revealed dose-dependent cytostatic effects against various cancer cell lines, including breast and colon cancers . This highlights the potential for broader therapeutic applications beyond malaria.
  • Computational Studies
    Molecular docking studies have been employed to predict the binding affinity of 2-Pyrimidinamine derivatives to PfDHFR. These studies indicated strong binding interactions with key active site residues, suggesting that modifications to the pyrimidine core could enhance efficacy .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is limited, related compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for assessing the viability of this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4,6-bis(4-morpholinylmethyl)-2-pyrimidinamine, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by nucleophilic substitution with morpholinylmethyl groups. Reaction progress should be monitored via HPLC or TLC, with mass spectrometry (e.g., GC/MS) confirming intermediate structures . Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1^1H and 13^13C NMR to confirm substitution patterns. The bromine atom induces deshielding in adjacent protons, while morpholinylmethyl groups exhibit characteristic peaks at δ 2.3–3.5 ppm (morpholine CH2_2) and δ 3.6–4.0 ppm (N-CH2_2-pyrimidine) .
  • Mass Spectrometry : High-resolution MS (HRMS) is essential to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns due to bromine (79^{79}Br/81^{81}Br) .
  • IR Spectroscopy : Look for N-H stretching (~3400 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR spectra for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility of morpholinyl groups) or solvent interactions. Use computational tools like density functional theory (DFT) to simulate NMR spectra, accounting for solvent effects (e.g., PCM models). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals. If unresolved, consider X-ray crystallography (using SHELX software ) to confirm the solid-state structure and compare with solution-phase data.

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via LC-MS at intervals (e.g., 0, 24, 48 hrs). Identify degradation products using fragmentation patterns .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For solution-phase studies, employ sealed ampules under inert atmospheres to avoid oxidation.

Q. How can computational modeling predict the biological activity of this compound, given its structural similarity to kinase inhibitors?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against kinase targets (e.g., Bruton’s tyrosine kinase) using the compound’s 3D structure (optimized via Gaussian or similar software). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare with known inhibitors (e.g., pyrimido[5,4-b]pyrrolizines ) to identify key pharmacophoric features.

Q. What experimental approaches can address low yields in the final substitution step (morpholinylmethyl addition)?

  • Methodological Answer : Optimize reaction conditions:

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Temperature Control : Gradual heating (40–60°C) prevents side reactions. Monitor intermediates via in-situ IR or Raman spectroscopy to identify kinetic bottlenecks.

Data Analysis & Contradictions

Q. How should researchers interpret conflicting mass spectrometry data (e.g., unexpected adducts or fragmentation)?

  • Methodological Answer : Adducts (e.g., [M+Na]+^+) are common in ESI-MS. Use isotopic pattern analysis to distinguish adducts from impurities. For ambiguous fragments, perform tandem MS/MS to compare with reference libraries (NIST Chemistry WebBook ). If contamination is suspected, repeat synthesis with stricter purification (e.g., preparative HPLC).

Q. What methods validate crystallographic data quality when using SHELX for structure refinement?

  • Methodological Answer : After initial refinement with SHELXL , check R-factors (R1R_1, wR2wR_2) and goodness-of-fit (GOF). Validate thermal displacement parameters (ADPs) for anomalies. Use the CheckCIF tool (IUCr) to identify symmetry or occupancy errors. For twinned crystals, apply twin-law refinement and compare results with non-twinned datasets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.